
Bcl-2-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2-IN-18 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, the process of programmed cell death. By inhibiting this protein, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization steps to obtain the compound in its solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Bcl-2-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Applications De Recherche Scientifique
Bcl-2-IN-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of the B-cell lymphoma 2 protein and its effects on apoptosis.
Biology: Employed in cell biology research to investigate the role of the B-cell lymphoma 2 protein in cell survival and death.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Mécanisme D'action
Bcl-2-IN-18 exerts its effects by binding to the B-cell lymphoma 2 protein, thereby inhibiting its anti-apoptotic function. This inhibition leads to the activation of pro-apoptotic proteins such as BAX and BAK, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, leading to apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: Another B-cell lymphoma 2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual inhibitor of B-cell lymphoma 2 and B-cell lymphoma extra-large proteins, used in cancer therapy.
Uniqueness
Bcl-2-IN-18 is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein, making it a valuable tool for studying the precise mechanisms of apoptosis regulation and for developing targeted cancer therapies.
Propriétés
Formule moléculaire |
C20H21ClN2O2S |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-cyclohexyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26(24,25)17-11-12-19-18(13-17)22-20(14-7-9-15(21)10-8-14)23(19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3 |
Clé InChI |
SXKLLDQYUGWEIF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)Cl)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



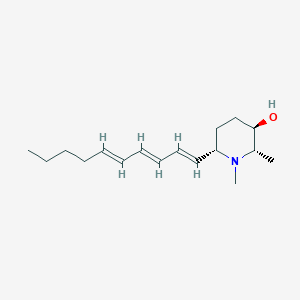
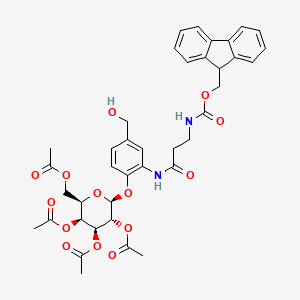
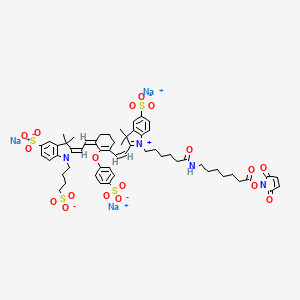
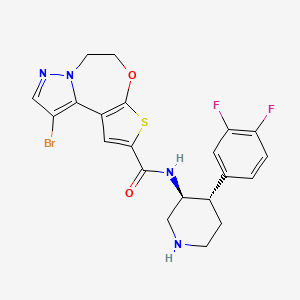

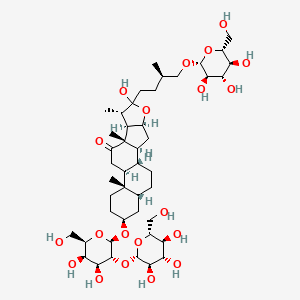

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

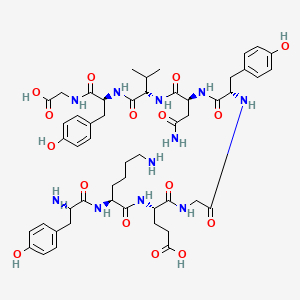
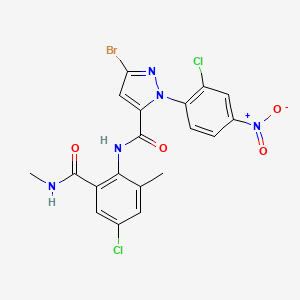
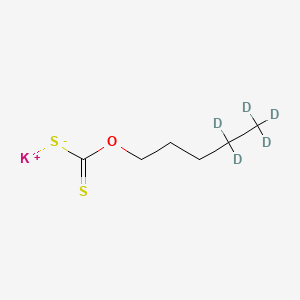
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
